Cas no 897467-21-9 (2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole)

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole is a benzothiazole derivative featuring a cyclopropanecarbonyl-substituted piperazine moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of the benzothiazole core enhances its binding affinity to target proteins, while the cyclopropanecarbonyl group may improve metabolic stability. Its structural versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The methyl substitution at the 6-position contributes to optimized steric and electronic properties, potentially enhancing selectivity in biological interactions.
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole structure
897467-21-9 structure
Product name:2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
CAS No:897467-21-9
MF:C16H19N3OS
MW:301.40656208992
CID:5481112

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • cyclopropyl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
    • 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
    • Inchi: 1S/C16H19N3OS/c1-11-2-5-13-14(10-11)21-16(17-13)19-8-6-18(7-9-19)15(20)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3
    • InChI Key: ABAJSRSDEOJXGT-UHFFFAOYSA-N
    • SMILES: C(C1CC1)(N1CCN(C2=NC3=CC=C(C)C=C3S2)CC1)=O

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-0083-40mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2609-0083-1mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2609-0083-3mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2609-0083-75mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2609-0083-5μmol
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2609-0083-10mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2609-0083-2mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2609-0083-15mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2609-0083-50mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2609-0083-30mg
2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole
897467-21-9 90%+
30mg
$178.5 2023-05-16

Additional information on 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole

Introduction to 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole (CAS No. 897467-21-9) in Modern Pharmaceutical Research

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole, identified by its CAS number 897467-21-9, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule features a benzothiazole core appended with a piperazine moiety and an ester group, making it a versatile scaffold for drug discovery. The structural configuration of this compound not only underscores its potential pharmacological activity but also aligns with the growing emphasis on molecular diversity in medicinal chemistry.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. It is prominently found in numerous therapeutic agents, including antiviral, antibacterial, anticancer, and anti-inflammatory drugs. The presence of the piperazine ring in 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole enhances its binding affinity to biological targets by introducing hydrogen bonding capabilities and improving solubility. This dual functionality makes the compound an attractive candidate for further investigation in drug development.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel pharmacophores. The structural features of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole have been computationally analyzed to predict its interaction with various biological targets. Studies suggest that the compound may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases.

In vitro studies have demonstrated that derivatives of benzothiazole possess remarkable pharmacological properties. For instance, modifications at the 4-position of the benzothiazole ring can significantly alter its biological activity. The incorporation of a cyclopropanecarbonyl group in 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole introduces rigidity to the molecule, potentially enhancing its binding stability to target proteins. This structural feature has been exploited in the design of novel antimicrobial agents, where increased binding affinity translates to improved therapeutic efficacy.

The methyl substituent at the 6-position of the benzothiazole ring further modulates the electronic properties of the molecule. This substitution can influence both the metabolic stability and pharmacokinetic profile of the compound. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to elucidate the structural integrity of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole, ensuring that synthetic pathways yield high-purity compounds suitable for biological testing.

Current research in medicinal chemistry emphasizes the development of multi-target directed ligands (MTDLs), which simultaneously interact with multiple biological targets to achieve synergistic therapeutic effects. The structural framework of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole aligns well with this concept. Its ability to modulate both enzymatic and receptor-based targets makes it a potential lead compound for developing novel therapeutics against complex diseases such as cancer and neurodegenerative disorders.

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole involves multi-step organic transformations, including condensation reactions and cyclization processes. Recent innovations in synthetic methodologies have enabled more efficient and scalable production of this compound. Catalytic approaches have been particularly useful in streamlining synthetic routes while maintaining high yields and purity standards. These advancements are crucial for translating laboratory discoveries into viable drug candidates.

The pharmacokinetic properties of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole are under active investigation to optimize its therapeutic index. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are critical for designing clinical trials that assess the safety and efficacy of this compound in human populations.

Emerging evidence suggests that modifications to the piperazine moiety can significantly impact the pharmacological profile of benzothiazole derivatives. The introduction of functional groups such as amines or sulfonamides can enhance binding interactions with specific biological targets. Future studies may explore these modifications to develop more potent and selective analogs of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole, further expanding its therapeutic potential.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the identification and optimization of lead compounds. Predictive models based on large datasets have been developed to forecast the biological activity of molecules like 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole before experimental validation. These computational tools accelerate the drug development process by filtering out non-promising candidates early in the discovery pipeline.

In conclusion,2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methyl-1,3-benzothiazole (CAS No. 897467-21-9) represents a compelling example of how structural innovation can drive pharmaceutical research forward. Its unique combination of chemical features positions it as a valuable scaffold for developing novel therapeutics against diverse diseases. As research continues to uncover new applications for this compound,benzothiazole, cyclopropanecarbonyl, and piperazine-based molecules are poised to play increasingly important roles in modern medicine.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.